molecular formula C20H32N2 B15002098 1-decyl-2-propyl-1H-benzimidazole

1-decyl-2-propyl-1H-benzimidazole

Cat. No.: B15002098
M. Wt: 300.5 g/mol
InChI Key: FXUVSBROGAYWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decyl-2-propyl-1H-benzimidazole is a benzimidazole derivative characterized by a decyl (C₁₀H₂₁) substituent at the 1-position and a propyl (C₃H₇) group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications .

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

1-decyl-2-propylbenzimidazole

InChI

InChI=1S/C20H32N2/c1-3-5-6-7-8-9-10-13-17-22-19-16-12-11-15-18(19)21-20(22)14-4-2/h11-12,15-16H,3-10,13-14,17H2,1-2H3

InChI Key

FXUVSBROGAYWIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2N=C1CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-decyl-2-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with decyl aldehyde and propyl aldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the condensation process .

Industrial Production Methods: Industrial production of 1-decyl-2-propyl-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-propyl-1H-benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Decyl-2-propyl-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-decyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signal transduction pathways involved in cell proliferation and survival. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and chain length significantly influence the properties of benzimidazole derivatives. Below is a comparative table based on structural analogs from diverse sources:

Compound Name Substituents (Position) Key Properties Similarity Score (if available) Reference
1-Decyl-2-propyl-1H-benzimidazole Decyl (1), Propyl (2) High lipophilicity, potential bioavailability N/A
2-Amino-1-isopropylbenzimidazole (A230615) Isopropyl (1), Amino (2) Polar, hydrogen-bonding capability 0.71
5,6-Dichloro-1H-benzimidazole (A161668) Cl (5,6) Electrophilic reactivity, halogen interactions 0.89
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Ethyl carboxylate (5), imidazole-propyl (1) Enhanced solubility, bioactive potential N/A
1-[(2'-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole () Carboxy biphenyl (1), Propyl (2) Ionic interactions, potential for salt formation N/A

Key Observations:

  • Lipophilicity: The decyl chain in the target compound confers higher hydrophobicity compared to analogs with shorter alkyl (propyl/isopropyl) or polar (amino, carboxylate) groups. This may enhance passive diffusion across biological membranes .
  • In contrast, alkyl chains (decyl, propyl) are electron-donating, stabilizing the aromatic system .
  • Solubility : Functional groups like carboxylates (e.g., in biphenyl derivatives) or imidazole-propyl chains improve aqueous solubility, whereas long alkyl chains may necessitate formulation aids .

Structural and Crystallographic Considerations

Crystallographic studies (e.g., SHELX software applications) reveal that alkyl chain length influences molecular packing and crystal lattice stability . For instance:

  • Long alkyl chains (decyl) may induce disordered crystal structures due to conformational flexibility, complicating X-ray refinement .
  • Smaller substituents (propyl, isopropyl) allow tighter packing, as observed in derivatives with resolved crystal structures (e.g., ethyl carboxylate analogs in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.